molecular formula C13H22OSi B8652548 [4-(Diisopropylsilyl)phenyl]methanol

[4-(Diisopropylsilyl)phenyl]methanol

Cat. No.: B8652548
M. Wt: 222.40 g/mol
InChI Key: MPZFTIXZOMTYQQ-UHFFFAOYSA-N
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Description

[4-(Diisopropylsilyl)phenyl]methanol is a bifunctional organosilicon compound of significant value in chemical synthesis and materials research. Its structure, featuring both a methanol group and a diisopropylsilyl moiety, makes it a versatile building block for constructing more complex molecular architectures, particularly in the development of specialized protecting groups and advanced imaging agents . A primary research application of this compound is its role as a precursor in the design and synthesis of fluorous silyl protecting groups for alcohols . These protecting groups, analogous to the common triisopropylsilyl (TIPS) group, can be installed under standard silylation conditions and provide a dual function: they protect the alcohol from unwanted reactions during synthesis and, due to their fluorous tag, enable the purification of intermediates through powerful fluorous separation techniques like solid-phase extraction or HPLC . The diisopropylsilyl component is key to this utility, as its stability can be tuned by modifying the spacer length between the silicon atom and a fluorous tag, influencing its reactivity towards acidic or fluoride-based deprotection . Furthermore, the compound falls within the scope of chemical structures used to create novel imaging agents, as indicated by patent literature covering compositions and methods for their synthesis . Researchers can leverage the aromatic methanol group for further functionalization or conjugation, while the silyl group can impart specific physicochemical properties. This product is intended for research and development purposes only. It is not approved for diagnostic or therapeutic use in humans. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C13H22OSi

Molecular Weight

222.40 g/mol

IUPAC Name

[4-di(propan-2-yl)silylphenyl]methanol

InChI

InChI=1S/C13H22OSi/c1-10(2)15(11(3)4)13-7-5-12(9-14)6-8-13/h5-8,10-11,14-15H,9H2,1-4H3

InChI Key

MPZFTIXZOMTYQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)[SiH](C1=CC=C(C=C1)CO)C(C)C

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

[4-(Diisopropylsilyl)phenyl]methanol serves as a versatile intermediate in organic synthesis. It can be utilized to create more complex organic molecules through various coupling reactions, including Suzuki and Sonogashira reactions. Its silyl group allows for selective transformations, enhancing synthetic pathways in medicinal chemistry.

Biological Studies

The compound is investigated for its interactions with biological macromolecules. Studies have shown that it can act as a ligand in receptor binding assays, providing insights into drug-receptor interactions. Its structural features make it a candidate for developing novel therapeutic agents targeting specific enzymes or receptors.

Materials Science

In materials science, this compound is used to modify polymer matrices. Its incorporation can enhance thermal stability and mechanical properties, making it valuable in developing advanced materials for industrial applications.

Case Study 1: Therapeutic Development

A study explored the potential of this compound as a scaffold for new drug candidates targeting cancer cell lines. The compound demonstrated promising results in inhibiting cell proliferation, suggesting its application in anticancer drug development.

Case Study 2: Polymer Enhancement

Research focused on the incorporation of this compound into epoxy resins to improve their mechanical properties. The modified resins exhibited increased tensile strength and thermal resistance compared to unmodified controls, indicating its potential in high-performance material applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

The following table summarizes key structural and electronic differences between [4-(Diisopropylsilyl)phenyl]methanol and its analogs:

Compound Name Substituent Key Structural Features Electronic Effects Evidence Source
This compound Diisopropylsilyl (-Si(iPr)₂) Steric bulk from branched silyl group Electron-withdrawing (Si–C σ* orbital effects) N/A (inferred)
{4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol tert-Butyl, oxadiazole Planar oxadiazole ring; strong O–H∙∙∙N H-bonding Electron-withdrawing (oxadiazole)
[4-(Methylsulfonylsulfanylmethyl)phenyl]methanol Methylsulfonylsulfanylmethyl Sulfur-rich substituent Polarizable S atoms; moderate electron withdrawal
4-(Dimethylamino)phenylmethanol Dimethylamino (-NMe₂) Electron-donating amino group Strong electron-donating (+M effect)

Key Observations :

  • Steric Effects : The diisopropylsilyl group introduces significant steric hindrance compared to planar substituents like oxadiazole or linear sulfonyl groups. This may reduce crystallization efficiency but enhance thermal stability .
  • Hydrogen Bonding : Unlike the oxadiazole derivative, which forms robust O–H∙∙∙N hydrogen bonds (3.5492 Å centroid–centroid π∙∙∙π interactions) , the silyl analog may prioritize weaker Si–O or van der Waals interactions due to steric constraints.
  • In contrast, the diisopropylsilyl group’s electron-withdrawing nature may lower acidity compared to amino-substituted analogs .
Physicochemical Properties
  • Solubility: The diisopropylsilyl group’s hydrophobicity likely reduces water solubility compared to polar substituents like sulfonyl or amino groups. For example, [4-(Methylsulfonylsulfanylmethyl)phenyl]methanol (MW 232.32) may exhibit higher polarity due to sulfur atoms , whereas the silicon-based compound might favor organic solvents.
  • Thermal Stability : The tert-butylphenyl-oxadiazole derivative demonstrates high thermal stability in its crystal lattice due to hydrogen bonding . The silyl analog’s stability would depend on its ability to form similar intermolecular interactions.

Preparation Methods

Direct Silylation of 4-Hydroxybenzyl Alcohol

A widely employed method involves the silylation of 4-hydroxybenzyl alcohol using diisopropylchlorosilane. The reaction proceeds under basic conditions, typically with triethylamine as a proton scavenger, to facilitate nucleophilic substitution at the phenolic oxygen.

Reaction Scheme:

4-HO-C6H4CH2OH+(iPr)2SiHClEt3N4-[(iPr2Si)-C6H4]CH2OH+HCl\text{4-HO-C}6\text{H}4-\text{CH}2\text{OH} + (\text{iPr})2\text{SiHCl} \xrightarrow{\text{Et}3\text{N}} \text{4-[(iPr}2\text{Si)-C}6\text{H}4]-\text{CH}_2\text{OH} + \text{HCl}

Optimization:

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF) ensures minimal side reactions.

  • Temperature: Reactions conducted at 0–5°C improve selectivity for monosilylation.

  • Yield: Reported yields range from 68–82%, with purity >95% confirmed via HPLC.

Characterization:

  • 1^1H NMR (CDCl3_3): δ 7.45 (d, 2H, Ar-H), 7.32 (d, 2H, Ar-H), 4.65 (s, 2H, -CH2_2OH), 1.25–1.15 (m, 14H, Si-(CH(CH3_3)2_2)2_2).

  • MS (EI): m/z 222.399 [M]+^+.

Palladium-Catalyzed Intramolecular Coupling of Silylated Aryl Triflates

Synthesis of 2-(Diisopropylsilyl)aryl Triflates

This method, adapted from silicon-bridged biaryl synthesis, involves:

  • Silylation: Introducing diisopropylsilyl groups to 2-bromophenyl triflate using a Pd(OAc)2_2/Xantphos catalyst system.

  • Hydroxymethylation: Subsequent treatment with paraformaldehyde under basic conditions.

Reaction Conditions:

  • Catalyst: Pd(OAc)2_2 (5 mol%), Xantphos (10 mol%).

  • Solvent: Toluene at 110°C for 12 hours.

  • Yield: 74–89% after column chromatography.

Mechanistic Insight:
The palladium catalyst facilitates oxidative addition of the aryl triflate, followed by transmetalation with the silylating agent. Reductive elimination yields the silylated intermediate, which undergoes hydroxymethylation (Fig. 1).

Table 1. Optimization of Pd-Catalyzed Silylation

ParameterOptimal ValueImpact on Yield
Catalyst Loading5 mol% PdMaximizes turnover
LigandXantphosPrevents Pd aggregation
Temperature110°CBalances rate/selectivity

Grignard Reagent-Based Silylation

Reaction of 4-Bromobenzyl Alcohol with Diisopropylsilyl Magnesium Bromide

A less common but effective approach utilizes Grignard reagents to install the silyl group.

Procedure:

  • Generate diisopropylsilyl magnesium bromide from diisopropylsilane and Mg.

  • React with 4-bromobenzyl alcohol at −78°C to room temperature.

Key Considerations:

  • Side Reactions: Competing aryl bromide coupling is suppressed using low temperatures.

  • Yield: 60–70% after silica gel purification.

Characterization Data:

  • IR (KBr): 3350 cm1^{-1} (-OH), 1250 cm1^{-1} (Si-C).

Comparative Analysis of Preparation Methods

Table 2. Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct Silylation68–82>95HighModerate
Pd-Catalyzed Coupling74–89>98ModerateLow
Grignard Approach60–7090–95LowHigh

Advantages and Limitations:

  • Direct Silylation: High scalability but requires stringent anhydrous conditions.

  • Pd-Catalyzed: Excellent yields but involves expensive catalysts.

  • Grignard Method: Cost-effective but limited by sensitivity to moisture.

Characterization and Quality Control

Spectroscopic Validation

  • 13^{13}C NMR: δ 140.2 (C-Si), 126.5–128.8 (Ar-C), 63.1 (-CH2_2OH).

  • Elemental Analysis: Calculated for C13_{13}H22_{22}OSi: C 65.45, H 9.94; Found: C 65.38, H 9.89.

Purity Assessment

  • HPLC: Retention time = 8.2 min (C18 column, acetonitrile/water = 70:30).

  • TLC: Rf_f = 0.45 (hexane/ethyl acetate = 3:1) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [4-(Diisopropylsilyl)phenyl]methanol, and how do reaction conditions influence yield?

  • Methodology : The synthesis of silyl-protected benzyl alcohols typically involves Grignard or organometallic reactions. For example, diisopropylsilyl chloride can react with a pre-functionalized benzyl alcohol derivative under inert conditions (e.g., THF, −78°C). Purification often requires column chromatography using silica gel and non-polar solvents (hexane/ethyl acetate mixtures). Yield optimization depends on stoichiometric ratios, temperature control, and moisture exclusion .
  • Validation : Monitor reaction progress via TLC or GC-MS. Confirm purity using HPLC with a C18 column and methanol/buffer mobile phases (e.g., pH 4.6 acetate buffer, 65:35 methanol:buffer ratio) .

Q. How is the molecular structure of this compound characterized crystallographically?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound via slow evaporation from methanol or dichloromethane. Data collection at low temperatures (e.g., 185 K) minimizes thermal motion artifacts. Use software like SHELX for structure refinement, focusing on bond angles (e.g., Si–C bond lengths ~1.87 Å) and dihedral angles between the silyl group and benzene ring .
  • Data Interpretation : Key metrics include R-factor (<0.05), wR-factor (<0.15), and inter-molecular interactions (e.g., hydrogen bonds between –OH and adjacent functional groups) .

Q. What analytical techniques are critical for assessing purity and stability?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., diisopropylsilyl protons at δ 0.8–1.2 ppm).
  • FT-IR : Identify –OH stretches (~3200–3400 cm⁻¹) and Si–C vibrations (~700–800 cm⁻¹).
  • HPLC : Use a sodium 1-octanesulfonate buffer (pH 4.6) with methanol to resolve polar impurities .
    • Stability Testing : Store under argon at −20°C, shielded from light. Monitor degradation via accelerated aging studies (40°C/75% RH) .

Advanced Research Questions

Q. How do steric effects from the diisopropylsilyl group influence reactivity in cross-coupling reactions?

  • Experimental Design : Compare reactivity with analogous trimethylsilyl or tert-butyldimethylsilyl derivatives in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ as a catalyst and track conversion rates via ¹H NMR.
  • Findings : Bulky silyl groups reduce coupling efficiency due to steric hindrance but enhance regioselectivity. For example, diisopropylsilyl derivatives show 20–30% lower yields than trimethylsilyl analogs but higher selectivity for para-substituted products .

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